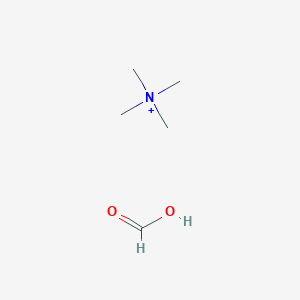

Formic acid; tetramethylammonium ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Formic acid: (systematically called methanoic acid) is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees . Tetramethylammonium ion is a quaternary ammonium cation with the chemical formula [N(CH₃)₄]⁺. It is commonly found in salts such as tetramethylammonium chloride and tetramethylammonium hydroxide .

Métodos De Preparación

Formic acid: can be synthesized through several methods:

Oxidation of methanol: Methanol is oxidized using a catalyst to produce formic acid.

Hydrolysis of methyl formate: Methyl formate is hydrolyzed to formic acid and methanol.

Carbonylation of methanol: Methanol reacts with carbon monoxide in the presence of a strong acid to produce formic acid.

Tetramethylammonium ion: is typically prepared by the reaction between trimethylamine and a methyl chloride: [ \text{Me}_3\text{N} + \text{MeCl} \rightarrow \text{Me}_4\text{N}+\text{Cl}- ] Tetramethylammonium salts with more complex anions can be prepared by salt metathesis reactions .

Análisis De Reacciones Químicas

Formic acid: undergoes various chemical reactions:

Oxidation: Formic acid can be oxidized to carbon dioxide and water.

Reduction: It can be reduced to formaldehyde and methanol.

Esterification: Formic acid reacts with alcohols to form esters.

Dehydration: It can dehydrate to form carbon monoxide and water.

Tetramethylammonium ion: is involved in:

Salt formation: It forms salts with various anions.

Phase-transfer catalysis: It acts as a phase-transfer catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

Formic acid: has diverse applications:

Chemistry: Used as a reducing agent and a source of carbon monoxide.

Biology: Studied for its role in metabolic pathways.

Medicine: Used in the treatment of warts and as a preservative in livestock feed.

Industry: Employed in leather tanning, dyeing, and as a coagulant in rubber production.

Tetramethylammonium ion: is used in:

Analytical chemistry: Applied in ion chromatography and as a reagent in various analytical techniques.

Pharmacological research: Studied for its effects on ion channels and neurotransmitter systems.

Mecanismo De Acción

Formic acid: exerts its effects through various mechanisms:

Metabolism: It is metabolized to carbon dioxide and water in the body.

Enzyme inhibition: Inhibits enzymes such as cytochrome c oxidase, affecting cellular respiration.

Tetramethylammonium ion: affects biological systems by:

Ion channel modulation: It influences the activity of ion channels in cells.

Neurotransmitter systems: It interacts with neurotransmitter systems, affecting nerve signal transmission.

Comparación Con Compuestos Similares

Formic acid: is similar to other carboxylic acids such as acetic acid and propionic acid but is unique due to its simplicity and high reactivity .

Tetramethylammonium ion: is compared to other quaternary ammonium ions like tetraethylammonium and tetrapropylammonium. Its high hydrophilicity and phase-transfer catalytic properties make it unique .

Conclusion

Formic acid and tetramethylammonium ion are versatile compounds with significant applications in various fields. Their unique properties and reactivity make them valuable in scientific research and industrial processes.

Propiedades

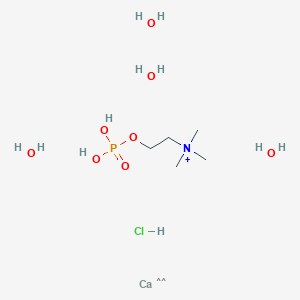

Fórmula molecular |

C5H14NO2+ |

|---|---|

Peso molecular |

120.17 g/mol |

Nombre IUPAC |

formic acid;tetramethylazanium |

InChI |

InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1; |

Clave InChI |

WWIYWFVQZQOECA-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)C.C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)

![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)